Cefiderocol catechol 3-methoxy
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Overview
Description
Cefiderocol catechol 3-methoxy is a metabolite of cefiderocol, a novel siderophore cephalosporin antibiotic. Cefiderocol is designed to combat multidrug-resistant Gram-negative bacteria by utilizing a unique mechanism that involves chelation of iron and active transport into bacterial cells . The addition of a catechol moiety on the C-3 side chain enhances its stability against β-lactamases and facilitates its transport across bacterial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core . The process typically includes:
Formation of the cephalosporin core: This involves the synthesis of the β-lactam ring and the dihydrothiazine ring.
Addition of the catechol moiety: The catechol group is introduced at the C-3 position through a series of chemical reactions, including protection and deprotection steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of cefiderocol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the cephalosporin core through microbial fermentation.
Chemical modification: Introduction of the catechol moiety and other functional groups through chemical synthesis.
Purification: Isolation and purification of the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cefiderocol catechol 3-methoxy undergoes various chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: Reduction reactions can occur at the β-lactam ring, leading to ring-opening and inactivation.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring and the catechol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: Formed from the oxidation of the catechol moiety.
Ring-opened products: Resulting from the reduction of the β-lactam ring.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Cefiderocol catechol 3-methoxy has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of catechol-substituted cephalosporins.
Biology: Investigated for its role in bacterial iron transport and metabolism.
Medicine: Studied for its potential as an antibiotic against multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in analytical chemistry.
Mechanism of Action
Cefiderocol catechol 3-methoxy exerts its effects through a unique mechanism involving:
Iron chelation: The catechol moiety chelates iron, facilitating its transport into bacterial cells.
Inhibition of cell wall synthesis: The compound binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death.
Active transport: The iron-chelated complex is actively transported into bacterial cells via specialized iron transporter channels.
Comparison with Similar Compounds
Cefiderocol catechol 3-methoxy is unique compared to other cephalosporins due to its siderophore activity and enhanced stability against β-lactamases. Similar compounds include:
Ceftazidime: A cephalosporin with a carboxypropanoxyimino group on the C-7 side chain, enhancing transport across bacterial membranes.
Albomycin: A naturally occurring sideromycin with a ferrichrome siderophore group and antibacterial activity.
This compound stands out due to its unique combination of siderophore activity and cephalosporin core, making it a valuable compound in the fight against multidrug-resistant bacteria .
Properties
CAS No. |
2243393-93-1 |
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Molecular Formula |
C31H36ClN7O10S2 |
Molecular Weight |
766.2 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |
InChI Key |
UCHYYVODFWKSCG-GNCUCHJPSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
Origin of Product |
United States |
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